molecular formula C12H14N2O3S B14924860 (2Z)-2-[(3,5-dimethoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

(2Z)-2-[(3,5-dimethoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Cat. No.: B14924860
M. Wt: 266.32 g/mol
InChI Key: ZHUASUDSZKAVOO-UHFFFAOYSA-N
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Description

2-[(3,5-DIMETHOXYPHENYL)IMINO]-3-METHYL-1,3-THIAZOLAN-4-ONE is a heterocyclic compound that contains a thiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the dimethoxyphenyl and imino groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-DIMETHOXYPHENYL)IMINO]-3-METHYL-1,3-THIAZOLAN-4-ONE typically involves the condensation of 3,5-dimethoxyaniline with a thioamide under acidic conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also considered to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-DIMETHOXYPHENYL)IMINO]-3-METHYL-1,3-THIAZOLAN-4-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[(3,5-DIMETHOXYPHENYL)IMINO]-3-METHYL-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Materials Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 2-[(3,5-DIMETHOXYPHENYL)IMINO]-3-METHYL-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-DIMETHOXYPHENYL)IMINO]-3-METHYL-1,3-THIAZOLAN-4-ONE
  • 2-[(3,5-DIMETHOXYPHENYL)IMINO]-3-ETHYL-1,3-THIAZOLAN-4-ONE
  • 2-[(3,5-DIMETHOXYPHENYL)IMINO]-3-METHYL-1,3-OXAZOLAN-4-ONE

Uniqueness

2-[(3,5-DIMETHOXYPHENYL)IMINO]-3-METHYL-1,3-THIAZOLAN-4-ONE is unique due to the presence of both the dimethoxyphenyl and imino groups, which confer distinct electronic and steric properties. These properties influence its reactivity and make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H14N2O3S/c1-14-11(15)7-18-12(14)13-8-4-9(16-2)6-10(5-8)17-3/h4-6H,7H2,1-3H3

InChI Key

ZHUASUDSZKAVOO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CSC1=NC2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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